Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-
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Overview
Description
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- is an organic compound that features a propanediamide backbone with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propanediamide under specific conditions. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The methylene group can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Propanediamide: A simpler analog without the substituted phenyl group.
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Quinones: Oxidized derivatives with similar structural features.
Uniqueness
Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- is unique due to the presence of both the propanediamide backbone and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
91418-46-1 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanediamide |
InChI |
InChI=1S/C11H12N2O4/c1-17-9-5-6(2-3-8(9)14)4-7(10(12)15)11(13)16/h2-5,14H,1H3,(H2,12,15)(H2,13,16) |
InChI Key |
SFVUAOLTKINUFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)N)C(=O)N)O |
Origin of Product |
United States |
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